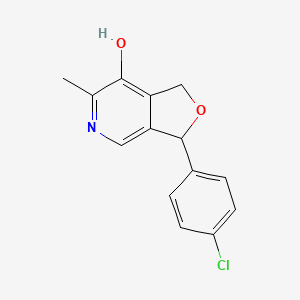
Cicletanine
Descripción general
Descripción
Cicletanine is a furopyridine low-ceiling diuretic drug, typically used in the treatment of hypertension . It is manufactured by Ipsen and marketed by Recordati (in France) under the trade name Tenstaten . It is more potent in salt-sensitive hypertension .
Molecular Structure Analysis
Cicletanine has a molecular formula of C14H12ClNO2 . Its average mass is 261.704 Da and its monoisotopic mass is 261.055664 Da . The structure includes a furopyridine core, which is a fused furan and pyridine ring .Physical And Chemical Properties Analysis
Cicletanine has a molecular formula of C14H12ClNO2 and a molar mass of 261.71 g·mol−1 . It is a small molecule .Aplicaciones Científicas De Investigación
Vascular Effects
Cicletanine, known for its antihypertensive properties, has been shown to effectively counteract vasoconstriction induced by certain endogenous ligands. Bagrov et al. (2000) found that cicletanine reverses vasoconstriction in human mesenteric arteries caused by the Na/K-ATPase inhibitor marinobufagenin via a protein kinase C-dependent mechanism, highlighting its potential efficacy in conditions like salt-sensitive hypertension where such mechanisms are critical (Bagrov et al., 2000).
Renal Protection
Cicletanine has shown promising results in protecting the cardiovascular and renal systems against hypertensive injuries. Uehara et al. (1991) demonstrated that cicletanine ameliorated hypertension development in Dahl salt-sensitive rats, along with improvements in renal function and structure, suggesting its potential for renal protection (Uehara et al., 1991).
Metabolic Pathways
Research by Menard et al. (2000) explored cicletanine's metabolism, focusing on its transformation into sulfoconjugated or glucuroconjugated enantiomers. This study highlighted the involvement of various UGT isoenzymes in cicletanine's metabolism, providing insights into its pharmacokinetics and interactions with other drugs (Menard et al., 2000).
Effects on Prostaglandin Synthesis
Cicletanine's effects on prostaglandin synthesis were investigated by Yasu et al. (1995), who found that it increased the systemic levels of prostaglandin I2 in patients with essential hypertension. This action may contribute to its antihypertensive mechanism (Yasu et al., 1995).
Antioxidant Properties
The antioxidant potential of cicletanine was explored by Uehara et al. (1993), who found that it exhibited radical scavenging properties, reducing lipid peroxidation and protecting the kidney in hypertensive conditions. This suggests an additional therapeutic aspect of cicletanine in cardiovascular protection(Uehara et al., 1993).
Nitric Oxide Pathway Modulation
Akamatsu et al. (2001) studied the effects of cicletanine on the nitric oxide pathway in human umbilical vein endothelial cells. They found that cicletanine increased cyclic GMP levels, decreased prostacyclin generation, and enhanced nitric oxide production, potentially contributing to its antihypertensive action (Akamatsu et al., 2001).
Influence on Pulmonary Hypertension
Saadjian et al. (1996) investigated cicletanine's effects on pulmonary artery hypertension resulting from chronic obstructive lung disease. Their findings suggested that long-term treatment with cicletanine can induce effective pulmonary vasodilation in such patients (Saadjian et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNDPRBJVBDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868972 | |
| Record name | (+/-)-Cicletanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cicletanine | |
CAS RN |
89943-82-8 | |
| Record name | Cicletanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicletanine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089943828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicletanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Cicletanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-3-(4-Chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridine-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLETANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG7QC509W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
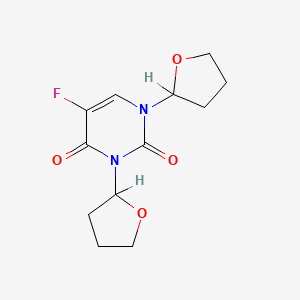
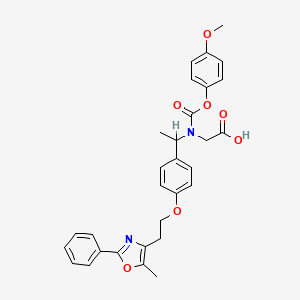

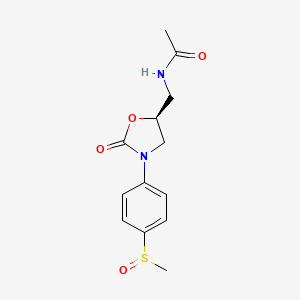
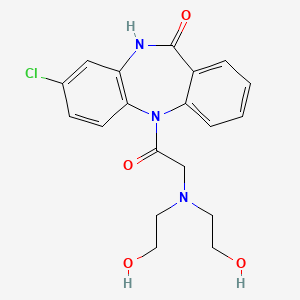
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
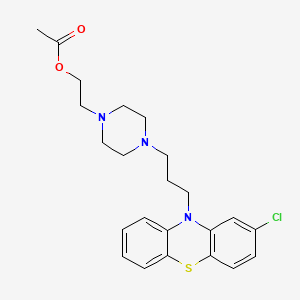
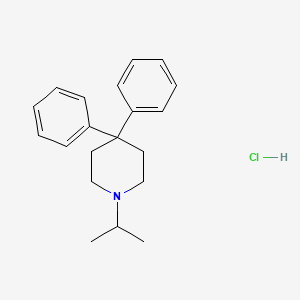
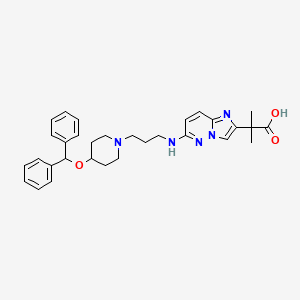
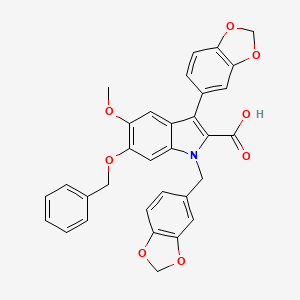
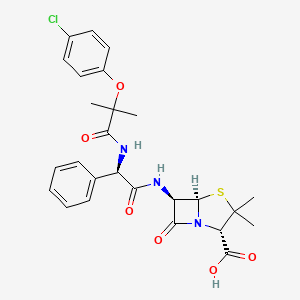

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)